molecular formula C4H7NS2 B155251 3-Methylthiazolidine-2-thione CAS No. 1908-87-8

3-Methylthiazolidine-2-thione

Cat. No.: B155251
CAS No.: 1908-87-8
M. Wt: 133.2 g/mol
InChI Key: RGTLAJIDOSPEDH-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2-thione is a heterocyclic organic compound with the molecular formula C₄H₇NS₂ and a molecular weight of 133.235 g/mol . It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-Methylthiazolidine-2-thione primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival and growth of the bacteria.

Pharmacokinetics

It is known that the compound has a molecular weight of 133235 , which may influence its bioavailability and distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiazolidine-2-thione can be synthesized through a one-step method. The synthesis involves the reaction of 3-methylthiazolidine with elemental sulfur under specific conditions . The reaction is typically carried out in the presence of a solvent such as acetic anhydride, which facilitates the formation of the desired product. The reaction conditions include maintaining a temperature range of 76.3°C to 306.9°C, which ensures the proper phase transition and decomposition of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric-differential scanning calorimetry (TG-DSC) to monitor and optimize the synthesis . These techniques help in characterizing the micro-structure and intrinsic regularity of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthiazolidine-2-thione is unique due to the presence of a thione group at the second position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable compound in various applications .

Properties

IUPAC Name

3-methyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTLAJIDOSPEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062054
Record name N-Methyl-2-thiazolidinethione
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Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name 2-Thiazolidinethione, 3-methyl-
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CAS No.

1908-87-8
Record name 3-Methyl-2-thiazolidinethione
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Record name 2-Thiazolidinethione, 3-methyl-
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Record name 2-Thiazolidinethione, 3-methyl-
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Record name N-Methyl-2-thiazolidinethione
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Record name 3-methylthiazolidine-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-Methylthiazolidine-2-thione (MTT) discussed in the provided research?

A: The primary application of this compound (MTT) highlighted in the research is its role as a rubber accelerator. [, ] Rubber accelerators are compounds that significantly decrease the time and energy required for vulcanization, a process that enhances the strength, elasticity, and durability of rubber.

Q2: What analytical techniques were used to characterize the synthesized this compound and what information did they provide?

A2: The researchers employed three primary analytical techniques to characterize the synthesized this compound (MTT):

  • X-ray Diffraction (XRD): XRD analysis revealed crucial information about the crystal structure of MTT, including its cell parameters and crystal face index. This data facilitated the identification of the phase composition and qualitative structural analysis of the compound. [, ]
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided insights into the types of chemical bonds present within the MTT molecule, allowing researchers to better understand its molecular structure. [, ]
  • Thermogravimetric Analysis - Differential Scanning Calorimetry (TG-DSC): TG-DSC was utilized to determine both the qualitative and quantitative changes in MTT upon heating. This analysis revealed the phase transition temperature of MTT to be 76.3 ℃ and its decomposition temperature to be 306.9 ℃. [, ]

Q3: The research mentions that this compound has a high decomposition temperature. How does this property relate to its application?

A: The high decomposition temperature of 306.9 ℃ determined by TG-DSC analysis is significant for its application as a rubber accelerator. [, ] During rubber vulcanization, the material is subjected to high temperatures. MTT's high decomposition temperature ensures its stability and effectiveness throughout the vulcanization process, allowing it to properly interact with the rubber and facilitate the desired cross-linking reactions.

Q4: Aside from its role as a rubber accelerator, was this compound (MTT) studied for any other biological activity?

A: While the primary focus of the provided research on MTT is its application as a rubber accelerator, another study explored its potential as a building block for novel tryptophan analogs with activity against mammalian monoamine oxidase (MAO). [] Although not directly investigating MTT itself, the study incorporated its structure into larger molecules, suggesting potential for broader biological applications.

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